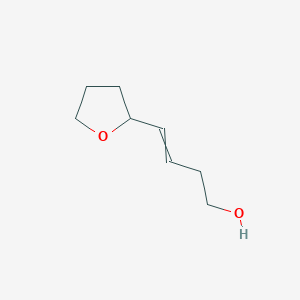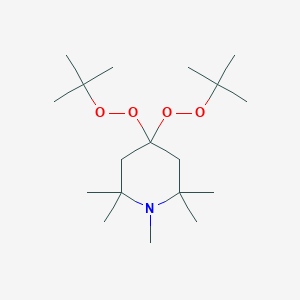
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine is an organic peroxide compound known for its application as a radical initiator in polymer chemistry. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent temperature control and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is often produced in specialized facilities equipped to handle peroxides safely.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including:
Oxidation: The compound can participate in oxidation reactions, leading to the formation of oxygenated products.
Substitution: It can also undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Acid Catalysts: For the initial synthesis.
Solvents: Such as chloroform and ethyl acetate, which can dissolve the compound and facilitate reactions.
Temperature Control: Reactions are typically carried out at controlled temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react to form polymers or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to produce plastics and resins.
Biology: Investigated for its potential role in biological systems as a source of reactive oxygen species.
Medicine: Explored for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate chain reactions in polymerization processes or react with other molecules to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4,4-bis(tert-butylperoxy)valerate: Another organic peroxide used as a radical initiator in polymer chemistry.
Di-tert-butyl peroxide: A simpler peroxide compound with similar radical-generating properties.
Uniqueness
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine is unique due to its high thermal stability and specific structure, which allows for controlled radical generation. This makes it particularly valuable in applications requiring precise control over polymerization processes.
Eigenschaften
CAS-Nummer |
83982-30-3 |
|---|---|
Molekularformel |
C18H37NO4 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
4,4-bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C18H37NO4/c1-14(2,3)20-22-18(23-21-15(4,5)6)12-16(7,8)19(11)17(9,10)13-18/h12-13H2,1-11H3 |
InChI-Schlüssel |
XNTSGGAFTJLBKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


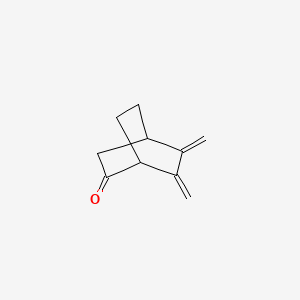
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
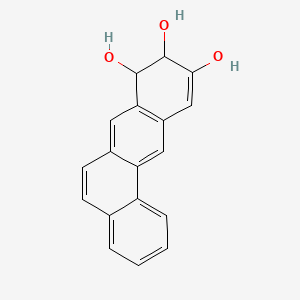
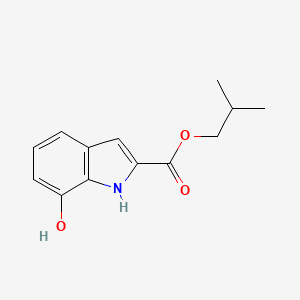

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
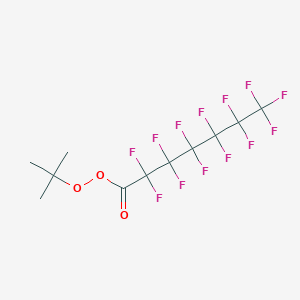
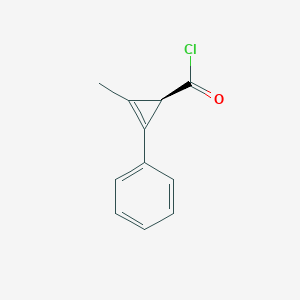
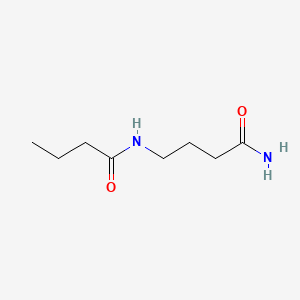
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)

![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
